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For Researchers, Scientists, and Drug Development Professionals

Prostate-specific membrane antigen (PSMA) has emerged as a key therapeutic target in
prostate cancer, leading to the development of a diverse array of novel therapies. This guide
provides a comparative analysis of the clinical trial data for three major classes of emerging
PSMA-targeted treatments: radioligand therapies (RLTs), chimeric antigen receptor (CAR) T-
cell therapies, and bispecific antibodies. The information is intended to offer a clear, data-driven
overview to inform research and development efforts in this rapidly evolving field.

Radioligand Therapies (RLTs)

RLTs utilize a small molecule that binds to PSMA, linked to a radioactive isotope that delivers
targeted radiation to cancer cells. The most clinically advanced RLTs use the beta-emitter
Lutetium-177 (*’7Lu) and the alpha-emitter Actinium-225 (?°Ac).

177Lu-PSMA-617 (Pluvicto™)

177 u-PSMA-617 is the most established PSMA-targeted RLT, with significant clinical trial data
supporting its efficacy and safety.

Efficacy Data from Key Clinical Trials
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Safety Data from the VISION Trial

Adverse Event (Grade 23)

77Lu-PSMA-617 + SoC

Standard of Care (SoC)

(Incidence) Alone (Incidence)
Anemia 12.9% 4.9%
Thrombocytopenia 7.9% 1.0%
Leukopenia 2.0% 0.5%
Neutropenia 7.1% 1.5%
Fatigue 5.9% 1.5%
Dry Mouth (Any Grade) 39.3% 0.5%
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77Lu-PNT2002 (also known as [*’’Lu]-PSMA-I&T)

This is another 177Lu-based PSMA-targeted RLT being investigated in the pre-chemotherapy

MCRPC setting.

Efficacy Data from the SPLASH (Phase III) Trial

Median

. . PSA Response
Radiographic Overall Response
Arm . Rate (=50%
Progression-Free Rate (ORR) .
. decline)
Survival (rPFS)
177 u-PNT2002 9.5 months 38.1% 35.7%[3]
ARPI Change 6.0 months 12.0% 14.6%][3]

Safety Data from the SPLASH Trial

Adverse Event (Grade =3) 177Lu-PNT2002 (Incidence)

ARPI Change (Incidence)

Anemia 6%

3%[4]

Overall Grade >3 TEAES 10%

12%

Treatment Discontinuation due
to TEAEs

2%

6%

225Ac-PSMA-617

This RLT utilizes an alpha-emitter, which delivers higher energy over a shorter distance,

potentially leading to greater efficacy.

Efficacy and Safety Data from a Phase | Trial

A study involving 29 mCRPC patients treated with 22°Ac-PSMA-617 reported the following

outcomes:

o PSA Response Rate (=50% decline): 62.1%
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e Median Overall Survival (OS): 18 months
e Median Progression-Free Survival (PFS): 8 months
o Key Adverse Events:

o Xerostomia (dry mouth) of any grade was a common side effect, with some studies
reporting it in the majority of patients.

o Grade 3 hematologic toxicities were relatively low, with anemia, leukopenia, and
thrombocytopenia each occurring in less than 8% of patients in one meta-analysis.

Combination Therapy: *’’Lu-PSMA-617 + Olaparib
(LUPARP Trial)

The LUPARP trial is a phase 1 study investigating the combination of *’7Lu-PSMA-617 with the
PARP inhibitor olaparib.

Preliminary Efficacy and Safety Data
o PSA Response Rate (=50% decline): 66%
o Objective Response Rate (ORR): 78%

o Common Treatment-Related Adverse Events (Any Grade): Dry mouth (81%), nausea (61%),
anemia (44%)), fatigue (43%)

o Grade 3/4 Treatment-Related Adverse Events: 15%

Chimeric Antigen Receptor (CAR) T-Cell Therapy

PSMA-targeted CAR T-cell therapy involves genetically modifying a patient's own T-cells to
recognize and attack PSMA-expressing cancer cells.

Clinical Trial Data from NCT04227275 (Phase 1)

This trial is evaluating CART-PSMA-TGFBRDN, a PSMA-targeted CAR T-cell therapy
engineered to resist the immunosuppressive effects of TGF-[3.
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Efficacy and Safety Data
 PSA Response: Declines in PSA levels have been observed in treated patients.
o Key Adverse Events:

o Cytokine Release Syndrome (CRS): This is a common and significant toxicity of CAR T-
cell therapy. In early trial data, CRS of Grade 1-2 was observed in all patients receiving a
higher dose.

o Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): This is another serious
potential side effect. In the NCT04227275 trial, two events of ICANS were reported, one of
which was a Grade 5 (fatal) event.

Bispecific Antibodies

Bispecific antibodies are designed to simultaneously bind to PSMA on cancer cells and a
receptor (typically CD3) on T-cells, thereby bringing the T-cells into close proximity to the
cancer cells to facilitate their destruction.

AMG 160 (Acatamab)

AMG 160 is a half-life extended (HLE) BITE® (Bispecific T-cell Engager) that targets PSMA and
CD3.

Efficacy and Safety Data from a Phase | Trial
e PSA Response Rate (>50% reduction): 34.3%

o Objective Response Rate (RECIST 1.1): 3 partial responses among 15 patients with
measurable disease.

o Key Adverse Events:

o Cytokine Release Syndrome (CRS): CRS was the most common adverse event, occurring
in 90.7% of patients (all grades), with Grade 3 CRS in 25.6%. Management strategies
such as dose priming and premedication were employed to mitigate this.
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o Other common treatment-related adverse events included fatigue, vomiting, nausea, and

pyrexia.

Experimental Protocols
VISION Trial (*”’Lu-PSMA-617)

Patient Population: Patients with PSMA-positive metastatic castration-resistant prostate
cancer (NCRPC) who had previously received at least one androgen receptor pathway

inhibitor and one or two taxane regimens.

Treatment Regimen: Patients were randomized 2:1 to receive either Y’’Lu-PSMA-617 (7.4
GBq every 6 weeks for up to 6 cycles) plus standard of care (SoC), or SoC alone. SoC
excluded chemotherapy, immunotherapy, and radium-223.

Primary Endpoints: Radiographic progression-free survival and overall survival.

TheraP Trial (*”’Lu-PSMA-617)

Patient Population: Men with mCRPC progressing after docetaxel, with PSMA-positive
disease confirmed by PET imaging.

Treatment Regimen: Patients were randomized 1:1 to receive either ’’Lu-PSMA-617 (6.0-
8.5 GBq intravenously every 6 weeks for up to six cycles) or cabazitaxel (20 mg/m?2
intravenously every 3 weeks for up to ten cycles).

e Primary Endpoint: PSA response rate (=50% reduction).

SPLASH Trial (*’7Lu-PNT2002)

» Patient Population: Patients with PSMA-expressing mCRPC who have progressed on an

ARPI and were not eligible for or declined chemotherapy.

o Treatment Regimen: Randomized 2:1 to receive either 177Lu-PNT2002 (6.8 GBq every 8

weeks for up to 4 cycles) or an alternative ARPI (abiraterone or enzalutamide).

e Primary Endpoint: Radiographic progression-free survival.
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NCT04227275 (PSMA CAR-T)

o Patient Population: Patients with metastatic castration-resistant prostate cancer.

o Treatment Regimen: A 3+3 dose-escalation study of CART-PSMA-TGFBRDN cells
administered following lymphodepleting chemotherapy (cyclophosphamide and fludarabine).

e Primary Objective: To determine the recommended phase 2 dose and schedule.

AMG 160 Phase | Trial

» Patient Population: Men with mCRPC refractory to a novel hormonal therapy and who have
failed 1-2 taxane regimens.

e Treatment Regimen: AMG 160 administered as a short intravenous infusion every 2 weeks
at escalating doses.

» Primary Objectives: To evaluate the safety and tolerability and determine the maximum
tolerated dose or recommended phase 2 dose.

Signaling Pathways and Mechanisms of Action
PSMA Signaling in Prostate Cancer

PSMA expression is associated with the activation of the PI3K-AKT signaling pathway, which
promotes cell survival. This is thought to occur through an interaction with the scaffolding
protein RACK1, leading to a shift from the MAPK-ERK1/2 pathway to the PI3K-AKT pathway.
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PSMA signaling pathway promoting cell survival.

Mechanism of Action: Radioligand Therapy

PSMA-targeted radioligands bind to PSMA on the surface of prostate cancer cells. The
attached radioisotope (e.g., 1’’Lu or 22°Ac) then delivers localized radiation, causing DNA

damage and subsequent cell death.
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Mechanism of action for PSMA-targeted radioligand therapy.

Mechanism of Action: PSMA CAR T-Cell Therapy

PSMA-specific CAR T-cells are engineered with a chimeric antigen receptor that recognizes
PSMA. Upon binding to PSMA on a cancer cell, the CAR T-cell becomes activated, leading to
the release of cytotoxic granules (perforin and granzymes) and cytokines, which kill the target
cell.
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Mechanism of action for PSMA-targeted CAR T-cell therapy.

Mechanism of Action: PSMAXCD3 Bispecific Antibody

These antibodies act as a bridge between a T-cell and a PSMA-expressing cancer cell. One
arm of the antibody binds to PSMA, and the other arm binds to the CD3 receptor on the T-cell.
This forced interaction activates the T-cell to kill the cancer cell.
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Mechanism of action for PSMAxCD3 bispecific antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Novel PSMA-Targeted
Therapies in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857062#clinical-trial-data-for-novel-psma-targeted-
therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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